molecular formula C20H28O B117603 11,12-Didehydro Retinol CAS No. 29443-88-7

11,12-Didehydro Retinol

Cat. No.: B117603
CAS No.: 29443-88-7
M. Wt: 284.4 g/mol
InChI Key: GCOWPJRSSDVABG-YSVSHSNWSA-N
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Description

11,12-Didehydro Retinol: is a derivative of retinol, also known as vitamin A. It is characterized by the presence of a double bond between the 11th and 12th carbon atoms in its structure. This compound is an intermediate in the biosynthesis of 11-cis retinal, which is crucial for vision. The molecular formula of this compound is C20H28O , and it has a molecular weight of 284.44 g/mol .

Mechanism of Action

Target of Action

11,12-Didehydro Retinol is a derivative of Vitamin A and is considered an intermediate in the retinoid pathway . The primary targets of this compound are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play crucial roles in regulating epithelial cell growth and differentiation .

Mode of Action

It is known that it undergoes metabolic conversion to all-trans retinoic acid . This conversion is crucial as all-trans retinoic acid is the biologically active form of Vitamin A . Once converted, it binds to the RARs and RXRs, activating these nuclear receptors and regulating gene expression .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion to all-trans retinoic acid . This conversion is a part of the physiological pathway of Vitamin A metabolism . The activation of RARs and RXRs by all-trans retinoic acid affects various physiological processes, including embryonic development, tissue homeostasis, cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of retinoids, including this compound, are complex. They are extensively metabolized, and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of retinoids after long-term treatment can vary significantly . The systemic availability of these drugs also shows pronounced inter- and intraindividual variation . Therefore, dosage adjustments should be made based on both plasma drug concentrations and the efficacy and tolerability of the drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in regulating epithelial cell growth and differentiation . It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of retinol to retinoic acid can be regulated to maintain very low concentrations of tretinoin in human circulation . Furthermore, the safety and toxicity of this compound are important considerations. While it is considered to have low toxicity, general laboratory safety operations should still be followed when handling it .

Biochemical Analysis

Biochemical Properties

11,12-Didehydro Retinol interacts with various enzymes, proteins, and other biomolecules. It is recognized as a substrate by Retinol dehydrogenase 11 (RDH11), a microsomal short-chain dehydrogenase/reductase . RDH11 prefers NADPH as a cofactor and contributes to the oxidation of 11-cis-retinol to 11-cis-retinaldehyde .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a role in the visual cycle in the eye’s retinal pigment epithelium .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to all-trans-retinaldehyde . This process is facilitated by RDH11, which recognizes all-trans and cis-retinoids as substrates . The enzyme is an integral membrane protein, anchored to membranes by two hydrophobic peptide segments .

Temporal Effects in Laboratory Settings

It is known that RDH11 functions as an all-trans-retinaldehyde reductase essential for the maintenance of physiological levels of all-trans-retinol under reduced vitamin A availability .

Metabolic Pathways

This compound is involved in the retinol metabolism pathway . It is converted to all-trans-retinaldehyde by RDH11 . This process is part of the visual cycle in the eye’s retinal pigment epithelium .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by RDH11

Subcellular Localization

The subcellular localization of this compound is associated with the smooth endoplasmic reticulum in retinal pigment epithelial cells . It is an integral membrane protein, anchored to membranes by two hydrophobic peptide segments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro Retinol typically involves the following steps:

    Starting Material: The synthesis often begins with β-ionone, a compound derived from the degradation of carotenoids.

    Protection: The hydroxyl group of β-ionone is protected using triethylsilyl chloride to form a triethylsilyl ether.

    Wittig Reaction: The protected β-ionone undergoes a Wittig reaction to introduce the conjugated double bonds.

    Deprotection: The triethylsilyl group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: 11,12-Didehydro Retinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 11,12-Didehydro Retinol is used as an intermediate in the synthesis of various retinoids. It is also used in studies involving the synthesis and characterization of retinoid analogs .

Biology: In biological research, this compound is used to study the visual cycle and the role of retinoids in vision. It is also used in studies involving retinoid metabolism and signaling .

Medicine: It is also being explored for its potential use in anti-aging and dermatological treatments .

Industry: In the industrial sector, this compound is used in the production of cosmetics and skincare products. It is also used in the synthesis of other retinoids for pharmaceutical applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the double bond between the 11th and 12th carbon atoms, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of other retinoids and a useful compound in scientific research .

Properties

IUPAC Name

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWPJRSSDVABG-YSVSHSNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558430
Record name 11,12-Didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29443-88-7
Record name 11,12-Didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11,12-Didehydro Retinol
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11,12-Didehydro Retinol
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